N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide is a complex organic compound that features a benzofuran core, a pyridine ring, and a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide typically involves multi-step organic reactions
Benzofuran Core Synthesis: The benzofuran core can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorobenzoyl Group: The chlorobenzoyl group can be introduced through Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The benzofuran and pyridine rings can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorobenzoyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide
- N-[2-(4-methoxybenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide
Uniqueness
N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide is unique due to the presence of both the chlorobenzoyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the benzofuran and pyridine rings makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4/c1-28-17-6-2-5-16-18(25-22(27)14-4-3-11-24-12-14)21(29-20(16)17)19(26)13-7-9-15(23)10-8-13/h2-12H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQJXSDEGXOFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2NC(=O)C3=CN=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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